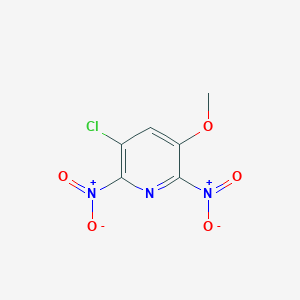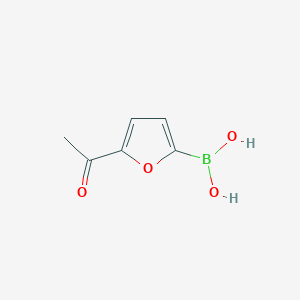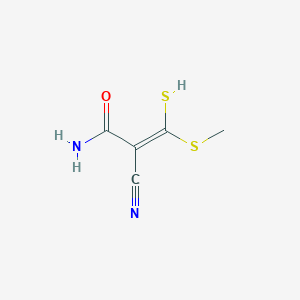![molecular formula C11H11N3O B3033720 2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide CAS No. 115163-89-8](/img/structure/B3033720.png)
2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide
Overview
Description
2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide (2-CNPAH) is an organic compound that is used in various scientific research applications. It is a relatively new compound, having been first synthesized in 2018. 2-CNPAH has been used in studies of medicinal chemistry, biochemistry, and physiology. In addition, it has been used in lab experiments to study the effects of various compounds on living organisms.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
2-Cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide has been used as a key intermediate for the synthesis of various derivatives with potential antimicrobial activities. Studies have shown the synthesis of novel dithiolane, thiophene, coumarin, 2-pyridone, and other related products containing a hydrazide moiety. These compounds have been evaluated for their antimicrobial properties (Mahmoud et al., 2017).
Utility in Heterocyclic Compound Synthesis
This compound is instrumental in the synthesis of novel heterocyclic compounds and spirooxoindoles, indicating its significance in the field of organic chemistry and pharmaceutical research (Mahmoud et al., 2013).
Corrosion Inhibition
In the field of materials science, this compound has been explored as a corrosion inhibitor for metals like galvanized steel and stainless steel in acidic environments. This application demonstrates its potential in industrial and engineering contexts (Gaber, 2021).
Quantum Mechanical Study
The molecule has been subject to a detailed quantum mechanical study using Density Functional Theory (DFT), providing insights into its electronic properties. Such studies are crucial for understanding the molecule's potential applications in various fields of science and technology (Singh et al., 2019).
Crystal Structure Analysis
Crystal structure analysis of derivatives of this compound has been conducted, providing valuable information for the understanding of its chemical properties and potential applications in crystallography and materials science (Zhou & Ma, 2012).
Nonlinear Optical Parameters
The compound and its derivatives have been investigated for their nonlinear optical properties, which are crucial for applications in optical devices like optical limiters and switches (Naseema et al., 2010).
Future Directions
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of future research could be to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Properties
IUPAC Name |
2-cyano-N-[(E)-2-phenylethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-8-6-11(15)14-13-9-7-10-4-2-1-3-5-10/h1-5,9H,6-7H2,(H,14,15)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIQHVZXNPYRRV-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC=NNC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=N/NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(2,4-dichlorophenyl)methanone](/img/structure/B3033638.png)








![N-[(2R)-2-hydroxy-2-phenylethyl]benzamide](/img/structure/B3033654.png)
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3033656.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide](/img/structure/B3033657.png)

